molecular formula C17H16N4O2S B4731064 6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4731064
M. Wt: 340.4 g/mol
InChI Key: RHQQNZYPZMFZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. Its structure includes a 4-methoxyphenyl substituent at position 6 and a methylthio group at position 2, contributing to its unique physicochemical and pharmacological properties.

The synthesis of such derivatives often employs multi-component reactions (MCRs) under solvent-free or catalyst-assisted conditions, as demonstrated in studies by Ahmad et al. (2006) and Patel et al. (2019), which emphasize efficiency and sustainability .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-12-5-3-10(4-6-12)11-7-14-13(15(22)8-11)9-21-16(18-14)19-17(20-21)24-2/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQQNZYPZMFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one represents a novel heterocyclic scaffold with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and synthesis methodologies.

Chemical Structure and Properties

The chemical formula of the compound is C16H16N4OSC_{16}H_{16}N_4OS with a molecular weight of approximately 316.39 g/mol. The compound features a triazoloquinazolinone core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazolo[5,1-b]quinazolinones in targeting cancer cells. For instance, compounds with similar scaffolds have shown significant inhibitory effects on Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target in cancer therapy. The inhibition of Plk1 leads to disrupted mitotic progression in cancer cells, suggesting that derivatives of triazoloquinazolinones could serve as effective anticancer agents .

Antimicrobial Activity

Compounds within the triazole class have demonstrated antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains such as Bacillus anthracis and Bacillus cereus , showcasing their potential in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. For example:

  • The presence of the 4-methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
  • The methylthio group contributes to the compound's overall stability and may play a role in its interaction with biological targets.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the methoxy and methylthio groups can be accomplished via nucleophilic substitution methods.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

Study 1: Anticancer Evaluation

A derivative with a closely related structure demonstrated an IC50 value of 250 nM against Plk1 in vitro. This indicates that modifications to the scaffold can significantly enhance anticancer activity .

Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition at concentrations as low as 50 µg/mL against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs vary primarily in substituents at positions 2, 6, and 9, influencing molecular weight, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-(4-Methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6: 4-MeO-Ph; 2: MeS C₁₇H₁₆N₄O₂S 324.4 Enhanced lipophilicity due to MeS group
6-(4-Methylphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6: 4-Me-Ph; 2: MeS C₁₇H₁₆N₄OS 324.4 Similar lipophilicity; reduced polarity
6-(3-Chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6: 3-Cl-Ph; 2: Me C₁₆H₁₃ClN₄O 312.76 Increased electrophilicity (Cl substituent)
6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 6: Me₂; 9: Ph C₁₉H₁₈N₄O 318.38 Steric hindrance from Me₂ group

Key Observations :

  • The 4-methoxyphenyl group contributes to π-π stacking interactions in biological targets, a feature shared with 4-methylphenyl analogs .

Key Observations :

  • The NGPU catalyst system achieves higher yields (92%) in shorter times (1.5 h) compared to sulfamic acid (80–85% in 3–4 h) .
  • Patel et al. (2019) demonstrated that Group-Assisted Purification (GAP) chemistry reduces purification steps, enhancing scalability .
Pharmacological Activity Comparisons
  • H1-Antihistaminic Activity: 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones showed potent H1 antagonism (IC₅₀: 0.12–0.45 μM), attributed to the triazole-quinazolinone core .
  • Antimicrobial Activity: Functionalized triazoloquinazolinones with electron-withdrawing groups (e.g., Cl) displayed broad-spectrum antimicrobial effects (MIC: 8–32 μg/mL) .
  • Anticancer Potential: Derivatives with bulky substituents (e.g., 9-phenyl) exhibited moderate cytotoxicity against HeLa cells (IC₅₀: 18–25 μM) .

Key Observations :

  • The methylthio group in the target compound may enhance metabolic stability compared to hydroxyl or amino substituents .
  • The 4-methoxyphenyl group could mimic tyrosine residues in enzyme binding pockets, a hypothesis supported by molecular docking studies of similar compounds .

Q & A

Basic: What are the recommended synthetic routes for 6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can purity be optimized?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Condensation of substituted quinazolinone precursors with triazole-forming agents (e.g., thiosemicarbazides) under reflux in acetic acid, which facilitates cyclization .
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor reactivity .
  • Step 3 : Methylthio (-SMe) group incorporation using methanethiol or dimethyl disulfide in the presence of a base (e.g., K₂CO₃) .
    Purity Optimization :
  • Use column chromatography with gradient elution (hexane:ethyl acetate) for intermediate purification.
  • Recrystallization from ethanol/water mixtures improves final product purity (>95% by HPLC) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key for identifying substituent environments (e.g., methoxy protons at δ ~3.8 ppm, methylthio protons at δ ~2.5 ppm) and fused ring systems .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone core) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈N₄O₂S) and fragmentation patterns .

Basic: How should researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize enzymes/receptors associated with triazoloquinazolines (e.g., kinase inhibitors, antimicrobial targets like 14-α-demethylase) .
  • Assay Types :
    • In vitro enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods).
    • Antimicrobial screening using broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
    • Cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: What strategies resolve contradictions in reported biological activity data for triazoloquinazoline analogs?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using data from analogs (see table below) :
Substituent (R₁/R₂)Biological ActivityReference
4-Methoxyphenyl/SMeModerate antifungal
4-Chlorophenyl/SMeEnhanced cytotoxicity
2-Thienyl/SMeAntibacterial
  • Mechanistic Studies : Use molecular docking to predict binding modes (e.g., with 3LD6 PDB for antifungal targets) .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Catalyst Screening : Test eco-friendly catalysts (e.g., NGPU deep eutectic solvents) to reduce reaction time from 12h to 4h with yields >85% .
  • Solvent Effects : Replace DMF with toluene/ethanol mixtures to enhance solubility and reduce toxicity .
  • Temperature Control : Optimize microwave-assisted synthesis (80–100°C) for faster cyclization .

Advanced: What computational methods are recommended for predicting the compound's mechanism of action?

  • Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., EGFR kinase) over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with redox-mediated bioactivity .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .

Advanced: How does the methylthio substituent influence stability under physiological conditions?

  • Oxidative Stability : The -SMe group may oxidize to sulfoxide/sulfone derivatives in vivo. Monitor via LC-MS during pharmacokinetic studies .
  • pH-Dependent Degradation : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1.2–7.4) to identify degradation products .

Advanced: What experimental designs are robust for studying structure-activity relationships (SAR)?

  • Fractional Factorial Design : Vary substituents (e.g., methoxy position, alkyl chain length) systematically to identify critical moieties .
  • Comparative Pharmacophore Mapping : Align analogs with known inhibitors (e.g., gefitinib for kinase targets) to identify conserved interaction motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.